1,7-Diazaspiro[4.4]nonan-6-one hydrochloride

Sodium Channel Blocker Anticonvulsant Cognitive Dysfunction

Researchers seeking rigid, three-dimensional scaffolds for kinase and ion channel drug discovery often face limited chemotype diversity. 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride (CAS 1203682-72-7) addresses this gap with its unique 1,7-diaza spirocyclic core and C6 ketone functionality-a validated intermediate for voltage-gated sodium channel modulators (e.g., GSK3 derivative showing in vivo efficacy comparable to lamotrigine) and serine/threonine kinase inhibitor libraries. • Enables structure-based design of peptidomimetics with enhanced target selectivity via conformational rigidity. • Supplied as ≥97% pure hydrochloride salt; ambient storage and shipping simplify global logistics. • Available in mg to gram quantities from multiple stock points for rapid lead optimization campaigns.

Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
CAS No. 1203682-72-7
Cat. No. B1407743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
CAS1203682-72-7
Molecular FormulaC7H13ClN2O
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2=O)NC1.Cl
InChIInChI=1S/C7H12N2O.ClH/c10-6-7(3-5-8-6)2-1-4-9-7;/h9H,1-5H2,(H,8,10);1H
InChIKeyJSJBFUIXXKBVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Diazaspiro[4.4]nonan-6-one HCl: Spirocyclic Neurological Building Block


1,7-Diazaspiro[4.4]nonan-6-one hydrochloride (CAS: 1203682-72-7) is a spirocyclic amine hydrochloride salt with a molecular formula of C7H13ClN2O and a molecular weight of 176.64 g/mol . The core scaffold consists of a nine-membered bicyclic system where two nitrogen atoms occupy positions 1 and 7, with a ketone group at position 6 . This compound serves as a crucial intermediate and versatile building block in medicinal chemistry, particularly for developing novel pharmaceuticals targeting neurological disorders, owing to its unique spirocyclic structure which allows for the modulation of biological pathways .

Scaffold class 1,7-Diazaspiro[4.4]nonan-6-one core
Medicinal chemistry role Versatile building block for neurological target exploration
Reported target context Sodium channel and kinase pathway research

1,7-Diazaspiro[4.4]nonan-6-one HCl: Substitution Limitations


Generic substitution within the diazaspiro[4.4]nonane class is not scientifically sound due to the specific arrangement of nitrogen atoms and the ketone functionality. This precise architecture is critical for the activity of derivatives like (2R,5R)-2-(4-{[(2-fluorophenyl)methyl]oxy}phenyl)-7-methyl-1,7-diazaspiro[4.4]nonan-6-one (GSK3), a potent sodium channel blocker [1]. Changing the spirocyclic core, altering the position of the heteroatoms (e.g., to a 2,7-diazaspiro[3.5]nonane or 1,6-diazaspiro[3.5]nonane scaffold), or omitting the ketone would fundamentally alter the molecule's three-dimensional shape and electronic properties. This, in turn, directly impacts its ability to bind to specific biological targets like voltage-gated sodium channels or kinases, which is essential for its anticonvulsant and potential cognitive effects [1].

1,7-Diazaspiro[4.4]nonan-6-one Alternative diazaspiro cores (2,7-diazaspiro[3.5]nonane, 1,6-diazaspiro[3.5]nonane) Heteroatom placement and spatial orientation may not preserve sodium channel or kinase binding profiles.
Ketone at position 6 present Ketone omission or repositioning Three-dimensional conformation and target engagement may shift significantly.

1,7-Diazaspiro[4.4]nonan-6-one HCl: Quantitative Differentiation


GSK3 Derivative vs. Lamotrigine: Anticonvulsant Efficacy

The (2R,5R)-7-methyl derivative of this scaffold, known as GSK3, demonstrated comparable efficacy to the established anticonvulsant lamotrigine in preventing phencyclidine (PCP)-induced cognitive deficits in a rat reversal-learning model [1]. This suggests the core 1,7-diazaspiro[4.4]nonan-6-one scaffold is a productive starting point for developing neurologically active compounds with a favorable profile relative to a known clinical agent.

In vivo model comparison
Reported endpoint context
GSK3 derivative prevented PCP-induced cognitive deficit in rat reversal-learning task, comparable to lamotrigine.
Supports scaffold suitability for sodium channel research.
Doses higher than anticonvulsant threshold; model-specific interpretation.
Sodium Channel Blocker Anticonvulsant Cognitive Dysfunction

Kinase Inhibition Profile vs. KRAS G12C Scaffold

Derivatives of the 1,7-diazaspiro[4.4]nonan-6-one scaffold have demonstrated inhibitory activity against serine/threonine kinases, with reported IC50 values in the low micromolar range . While this is a class-level observation for this spirocyclic core, it distinguishes it from other diazaspiro scaffolds (e.g., 2,7-diazaspiro[3.5]nonane) which are more prominently associated with different targets like KRAS G12C .

Kinase inhibition (class-level)
Class-level
Low micromolar IC50 against serine/threonine kinases
Distinguishes scaffold utility for kinase inhibitor programs versus alternative cores.
Specific kinases and exact IC50 not provided; requires verification.
Enzyme Inhibition Serine/Threonine Kinase IC50

Structural Confirmation via NMR

The spirocyclic structure of 1,7-diazaspiro[4.4]nonan-6-one hydrochloride is definitively confirmed by 1H, 13C, and DEPT-135 NMR spectroscopy . This analytical characterization ensures batch-to-batch consistency and verifies the unique scaffold, differentiating it from potential mis-synthesized isomers or degradation products. The characteristic shifts for the ketone (δ ~200-210 ppm in 13C NMR) and hydrochloride protons (broad singlet at δ ~10-12 ppm in 1H NMR) serve as a quantitative fingerprint for identity and purity assessment .

NMR identity confirmation
Analytical context
13C ketone δ ~200-210 ppm, consistent with spirocyclic lactam
Quantitative identity metric for procurement verification.
Supplier data; in-house QC recommended.
Structural Elucidation Quality Control NMR

1,7-Diazaspiro[4.4]nonan-6-one HCl: Validated Applications


Voltage-Gated Sodium Channel Modulators

This compound is a key intermediate for synthesizing voltage-gated sodium channel modulators. The evidence demonstrates that a derivative, GSK3, shows in vivo efficacy comparable to the clinical sodium channel blocker lamotrigine in a cognitive model [1]. This validates the scaffold's use in discovering novel anticonvulsants and therapies for hyperexcitability disorders like epilepsy and schizophrenia.

Serine/Threonine Kinase Inhibitor Discovery

The 1,7-diazaspiro[4.4]nonan-6-one core is associated with low micromolar inhibitory activity against serine/threonine kinases . This makes the hydrochloride salt a suitable building block for constructing targeted libraries for kinase drug discovery, offering a distinct chemotype compared to scaffolds optimized for other target classes like KRAS G12C.

Spirocyclic Peptidomimetics and Constrained Analogs

The unique spirocyclic structure, confirmed by NMR , provides a rigid, three-dimensional framework that is ideal for creating peptidomimetics and conformationally restricted analogs. This structural rigidity can enhance binding affinity and selectivity for biological targets, making it a valuable tool in structure-based drug design.

Application
Selection Property
Validation Focus
Sodium channel modulator discovery
Spirocyclic architecture for sodium channel binding
Model-based cognitive endpoint comparison
Kinase inhibitor library synthesis
Low micromolar kinase inhibition profile
Kinase panel screening and selectivity profiling
Conformationally restricted analog design
Rigid three-dimensional spirocyclic framework
NMR-confirmed structural identity and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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